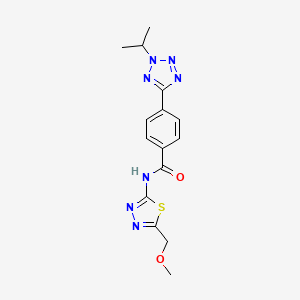![molecular formula C19H18N6O2 B12157902 N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12157902.png)
N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure combines an indole moiety, a tetrazole ring, and an acetamide group. Let’s break it down:
-
Indole: : The indole ring (1H-indol-6-yl) is a common structural motif found in various natural products, pharmaceuticals, and bioactive compounds. It imparts aromaticity and plays a crucial role in the compound’s properties.
-
Tetrazole: : The tetrazole ring (2-methyl-2H-tetrazol-5-yl) is another heterocyclic ring system. Tetrazoles are known for their diverse pharmacological activities, including antimicrobial and antihypertensive effects.
-
Acetamide: : The acetamide group (phenoxyacetamide) contributes to the overall solubility and stability of the compound.
准备方法
Synthetic Routes:
Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Indole Synthesis:
Industrial Production:
- Large-scale production typically involves batch or continuous processes.
- Precursor chemicals are sourced commercially or synthesized in-house.
- Optimization focuses on yield, purity, and cost-effectiveness.
化学反应分析
Compound X undergoes various reactions:
Oxidation: Oxidation of the indole ring can lead to the formation of indoxyl derivatives.
Reduction: Reduction of the tetrazole ring may yield hydrazine derivatives.
Substitution: Substitution reactions at the phenyl ring can modify its properties.
Common Reagents: Sodium azide, chloroacetyl chloride, reducing agents.
Major Products: Indoxyl derivatives, hydrazine-substituted compounds.
科学研究应用
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its indole moiety and tetrazole ring.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other complex molecules.
作用机制
Molecular Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
相似化合物的比较
Unique Features: Compound X’s combination of indole and tetrazole sets it apart.
Similar Compounds: Other indole-based molecules, tetrazole-containing drugs.
属性
分子式 |
C19H18N6O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-(1-methylindol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18N6O2/c1-24-10-9-13-3-6-15(11-17(13)24)20-18(26)12-27-16-7-4-14(5-8-16)19-21-23-25(2)22-19/h3-11H,12H2,1-2H3,(H,20,26) |
InChI 键 |
UCOMAFVCTGCBRZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NN(N=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B12157822.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12157831.png)
![1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide](/img/structure/B12157833.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}pyridine-4-carboxamide](/img/structure/B12157846.png)
![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide](/img/structure/B12157848.png)
![1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one](/img/structure/B12157854.png)
![5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12157859.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12157864.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one](/img/structure/B12157873.png)
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B12157875.png)
![5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12157879.png)
![N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12157883.png)
